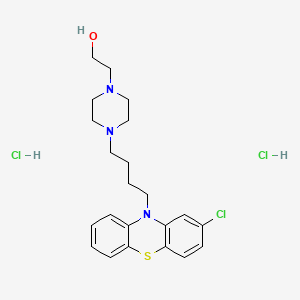
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride is a chemical compound known for its applications in various fields, including medicine and scientific research. It is a derivative of phenothiazine, a class of compounds with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with 4-(4-chlorobutyl)piperazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the production of various pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, including dopamine and serotonin receptors. This modulation leads to changes in neurotransmitter levels and activity, which can result in therapeutic effects such as antipsychotic or antiemetic actions .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Perphenazine: A related compound used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with potent antipsychotic effects.
Uniqueness
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
73771-29-6 |
|---|---|
Fórmula molecular |
C22H30Cl3N3OS |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
2-[4-[4-(2-chlorophenothiazin-10-yl)butyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)10-4-3-9-24-11-13-25(14-12-24)15-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
Clave InChI |
HQJNIPQIGWPZKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

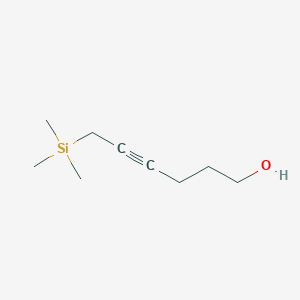
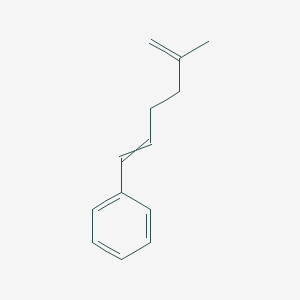
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
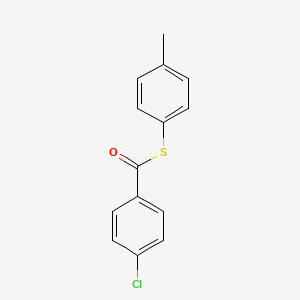
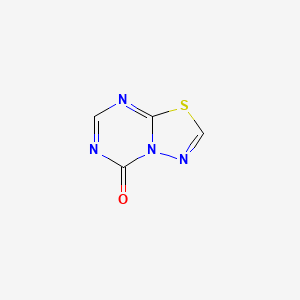
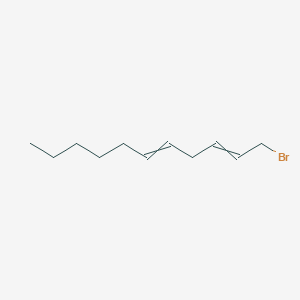
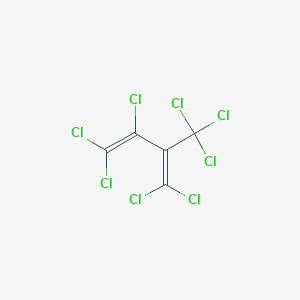
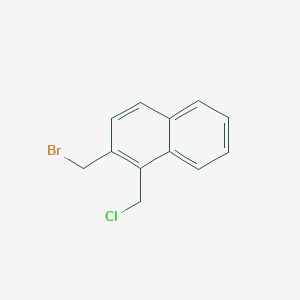
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
